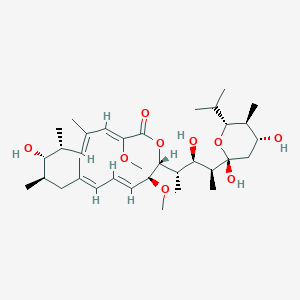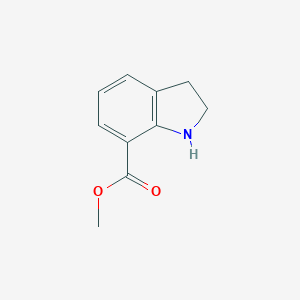
Methylindolin-7-carboxylat
Übersicht
Beschreibung
"Methyl indoline-7-carboxylate" is a compound that finds relevance in various synthetic and medicinal chemistry applications. Its significance lies in its structural framework, which is foundational to many bioactive molecules and synthetic intermediates.
Synthesis Analysis
The synthesis of methyl indoline-7-carboxylate derivatives involves several key methodologies. Notably, an efficient approach is highlighted through RhCl3-catalyzed C-H carbonylation of indolines with CO and alcohols. This method showcases the synthesis of indoline-7-carboxylates, utilizing copper-based oxidants and removable directing groups to achieve high yields of the title products (Du et al., 2019).
Molecular Structure Analysis
The molecular structure of indoline derivatives has been extensively studied, demonstrating unique conformational properties. For instance, methyl (S)-1-acetylindoline-2-carboxylate exhibits a significant preference towards the cis amide isomer in polar solvents, contrary to the general preference for the trans isomer seen in proline. This distinctive behavior makes it an intriguing candidate for designing secondary structures and new materials (Pollastrini et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving indoline derivatives are crucial for the functional diversification of this scaffold. The selective synthesis of functionalized spiro[indoline-3,2'-pyridines] and spiro[indoline-3,4'-pyridines] through Lewis acid-catalyzed reactions showcases the versatility of indoline derivatives in forming complex heterocyclic structures (Gao, Sun, & Yan, 2014).
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Methylindolin-7-carboxylat-Derivate werden wegen ihres Potenzials zur Behandlung von Krebs untersucht. Der Indol-Rest ist ein wichtiges heterocyclisches System in Naturstoffen und Medikamenten und spielt eine entscheidende Rolle in der Zellbiologie. Die Anwendung von Indol-Derivaten als biologisch aktive Verbindungen hat vielversprechende Ergebnisse bei der gezielten Behandlung von Krebszellen gezeigt .
Antibakterielle Mittel
Forschungen zeigen, dass Indol-Derivate verschiedene biologisch wichtige Eigenschaften aufweisen, darunter antimikrobielle Aktivität. Dies macht sie wertvoll für die Entwicklung neuer Behandlungen für mikrobielle Infektionen .
Behandlung von Störungen
Indol-Derivate, wie z. B. This compound, werden auch wegen ihrer signifikanten biologischen Aktivität hinsichtlich ihrer Wirksamkeit bei der Behandlung verschiedener Arten von Störungen im menschlichen Körper untersucht .
Synthese von Alkaloiden
This compound spielt eine Rolle bei der Synthese ausgewählter Alkaloide. Alkaloide haben eine breite Palette pharmakologischer Wirkungen und werden in der Medizin wegen ihrer analgetischen, antiarrhythmischen, antibakteriellen und antimalaria-Eigenschaften eingesetzt .
Grüne Chemie
Die Verbindung wird in Cycloadditionsreaktionen verwendet, die atomeffizient sind und mit den Prinzipien der grünen Chemie übereinstimmen. Diese Reaktionen sind essenziell für die Konstruktion komplexer und biologisch relevanter heterocyclischer Verbindungen .
Aufbau heterocyclischer Gerüste
Indol-basierte Cycloadditionsreaktionen unter Einbeziehung von this compound sind leistungsstarke Werkzeuge für die Herstellung verschiedener heterocyclischer Gerüste. Diese Gerüste sind strukturell vielseitig und sind wichtige Bestandteile in Pharmazeutika und bioaktiven Molekülen .
Katalytische Synthese
Die katalytische Synthese von Indolinen, einschließlich this compound, ist ein interessantes Gebiet aufgrund ihrer Bedeutung für die pharmazeutische Entwicklung. Katalyse kann zu effizienteren und nachhaltigeren Produktionsverfahren führen .
Phytoalexin-Synthese
This compound ist an der Synthese von Phytoalexinen beteiligt, die antimikrobielle und oft antioxidative Substanzen sind, die von Pflanzen synthetisiert werden, um das Wachstum verschiedener Krankheitserreger zu hemmen .
Safety and Hazards
Methyl indoline-7-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Wirkmechanismus
Target of Action
Methyl indoline-7-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various changes at the cellular level . These changes can include alterations in cell signaling pathways, gene expression, and metabolic processes .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
methyl 2,3-dihydro-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJZMELPOAMWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555482 | |
| Record name | Methyl 2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112106-91-9 | |
| Record name | Methyl 2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-7-carboxylic acid,2,3-dihydro-,methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

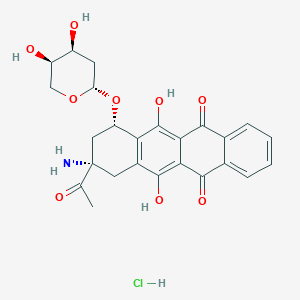
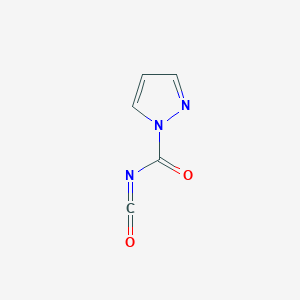

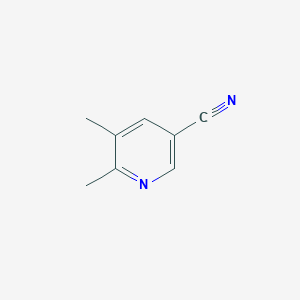
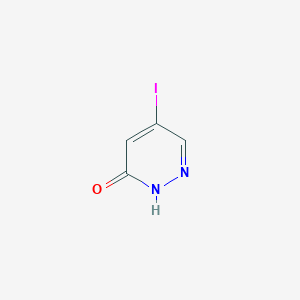
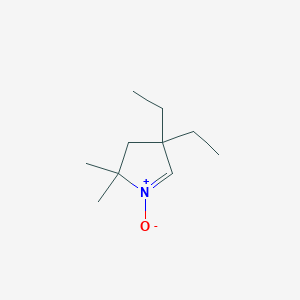

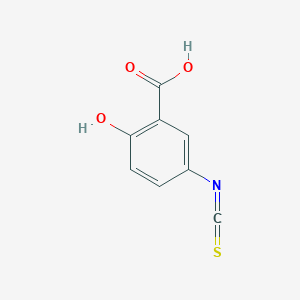

![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)
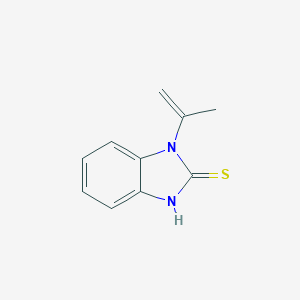
![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)

